molecular formula C17H22ClNO4S B2885531 benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate CAS No. 2137547-80-7

benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate

Cat. No.: B2885531
CAS No.: 2137547-80-7
M. Wt: 371.88
InChI Key: QVHJFANBJXVBFQ-UHFFFAOYSA-N
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Description

Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate is a bicyclic compound featuring an octahydroindole core substituted with a chlorosulfonylmethyl group at the 3a-position and a benzyl ester at the 1-position. Its molecular formula is C₁₆H₁₉ClNO₄S, with a molecular weight of approximately 356.84 g/mol. This compound is of interest in medicinal chemistry due to the indole moiety’s prevalence in bioactive molecules and the versatility of the sulfonyl chloride functional group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3a-(chlorosulfonylmethyl)-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4S/c18-24(21,22)13-17-9-5-4-8-15(17)19(11-10-17)16(20)23-12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJFANBJXVBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCN(C2C1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the safety and consistency of the product. Industrial methods also focus on minimizing waste and optimizing the use of reagents .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Methyl 4-[(chlorosulfonyl)methyl]benzoate (C₉H₉ClO₄S; MW 248.68)

  • Structural Differences :
    • The benzoate derivative lacks the octahydroindole bicyclic system, instead possessing a simple aromatic ring.
    • The chlorosulfonyl group is attached to a methylene spacer on the benzene ring, whereas the target compound’s sulfonyl group is integrated into a saturated bicyclic framework.
  • Physicochemical Properties: Lower molecular weight (248.68 vs. The aromatic ring may confer greater thermal stability compared to the partially saturated indole system.
  • Applications :
    • Primarily used as a synthetic intermediate for sulfonamide derivatives. The absence of a nitrogen-rich bicyclic system limits its utility in targeting biological receptors associated with indole scaffolds .

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate

  • Structural Differences :
    • Features a cyclobutane ring substituted with a phenyl group and a chlorosulfonyl moiety. The strained cyclobutane ring introduces unique steric and electronic effects distinct from the octahydroindole’s fused ring system.
  • Reactivity: The cyclobutane’s strain may increase susceptibility to ring-opening reactions, unlike the more rigid octahydroindole.

Comparison with Methyl 4-[(chlorosulfonyl)methyl]benzoate

  • The benzoate derivative is synthesized via direct sulfonation of a pre-functionalized benzene ring, avoiding the complexity of bicyclic system formation .
  • Fewer stereochemical challenges due to the absence of a fused ring system.

Physicochemical and Spectroscopic Properties

Key Data

Property Target Compound Methyl 4-[(chlorosulfonyl)methyl]benzoate
Molecular Weight ~356.84 248.68
Functional Groups Benzyl ester, chlorosulfonyl Methyl ester, chlorosulfonyl
Predicted LogP ~3.5 (high lipophilicity) ~2.1 (moderate lipophilicity)
Stability Moisture-sensitive (ClSO₂) Less reactive due to aromatic stabilization

Spectroscopic Signatures

  • ¹³C-NMR :
    • Target Compound: Peaks at ~47–50 ppm (CH₂ of octahydroindole), 120–130 ppm (aromatic carbons of benzyl group), and ~55 ppm (ClSO₂CH₂) .
    • Methyl Benzoate Analog: Aromatic carbons at ~125–135 ppm, with a distinct ester carbonyl at ~165 ppm .

Biological Activity

Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate (CAS No. 2137547-80-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an indole ring system, a chlorosulfonyl group, and a carboxylate moiety. The molecular formula is C₁₃H₁₅ClO₄S, with a molecular weight of approximately 303.78 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Cell Cycle Regulation : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, particularly by modulating cyclin-dependent kinases (CDKs) and their inhibitors.

Anticancer Activity

Research indicates that derivatives of indole compounds often exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:

  • Inhibition of Tumor Growth : Studies have reported that indole derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
  • Induction of Apoptosis : These compounds often trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionModulation of metabolic enzymes
Cell Cycle ArrestInduction of G1 phase arrest

Case Studies

Several studies have explored the biological effects of indole derivatives similar to this compound:

  • Study on Indole Derivatives : A study demonstrated that certain indole derivatives could significantly reduce the viability of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The results indicated a promising avenue for further development as therapeutic agents against estrogen-sensitive cancers .
  • Mechanistic Insights : Another investigation into similar compounds revealed their ability to disrupt key signaling pathways involved in cancer progression, such as those mediated by estrogen receptors. This disruption was linked to enhanced efficacy in inhibiting tumor growth both in vitro and in vivo .

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